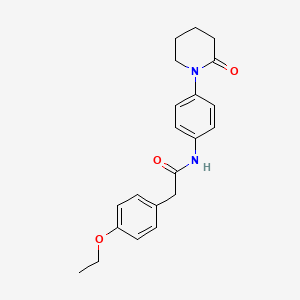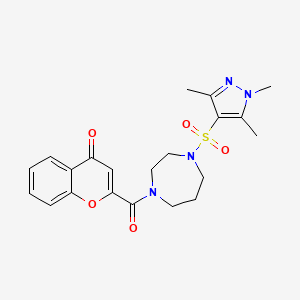
2-(4-ethoxyphenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of apixaban involves a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .Chemical Reactions Analysis
The synthesis of apixaban involved the cyclization of the carboxamido linker and the replacement of the terminal P4 ring with a neutral heterocycle .Wissenschaftliche Forschungsanwendungen
Anticoagulant in Cardiovascular Therapeutics
This compound has been identified as a precursor in the synthesis of apixaban , a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Apixaban is used in the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and in the treatment and prevention of deep vein thrombosis and pulmonary embolism.
Crystallography and Structural Analysis
The related compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione has been synthesized and characterized by X-ray single-crystal diffraction . This process is crucial for understanding the molecular structure and potential interactions of the compound, which can inform its applications in various fields including materials science and pharmaceuticals.
Cyclooxygenase-2 Inhibition for Anti-inflammatory Drugs
A derivative of the compound, GW406381X , has shown promise as a dual-acting COX-2 inhibitor . This application is significant in the development of anti-inflammatory drugs that can provide relief from conditions such as arthritis without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Pharmaceutical Reference Standards
The compound’s derivatives are used as reference standards in pharmaceutical testing to ensure the quality and potency of new drugs . This is a critical step in drug development and regulatory approval processes.
Antitumor Activity
Phthalimide derivatives, which share a structural similarity with the compound, have shown antitumor activity . This opens up potential research avenues for the compound as a therapeutic agent in cancer treatment.
Anticonvulsant and Anxiogenic Effects
The compound’s structural analogs have been reported to possess anticonvulsant and anxiogenic effects . This suggests possible applications in the treatment of neurological disorders such as epilepsy and anxiety.
Industrial Applications
Phthalimides, including derivatives of the compound, are used in industrial applications such as bleaching detergents, anion exchange resins, and flame-retardants . The versatility of the compound extends its utility beyond medical applications.
Agricultural Chemicals
Some phthalimide derivatives are utilized in the production of pesticides . This application is essential for protecting crops from pests and ensuring food security.
Wirkmechanismus
Target of Action
A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa
Mode of Action
The structurally similar compound, apixaban, works by binding to factor xa, inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation pathway .
Biochemical Pathways
If we consider the structurally similar compound, apixaban, it affects theblood coagulation pathway by inhibiting factor Xa . This prevents the formation of thrombin and fibrin, key components of blood clots .
Pharmacokinetics
The structurally similar compound, apixaban, is known to have good oral bioavailability
Result of Action
If it acts similarly to apixaban, it would prevent the formation of blood clots by inhibiting the activity of factor xa . This would result in an anticoagulant effect, reducing the risk of thrombotic events .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIFKOKTJDTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)
![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2866880.png)

![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)

![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)


![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)
![ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B2866893.png)
![Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2866896.png)